(1Z,4E)-germacrene B
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H24 |
|---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1Z,5E)-1,5-dimethyl-8-propan-2-ylidenecyclodeca-1,5-diene |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9H,5,7-8,10-11H2,1-4H3/b13-6-,14-9+ |
InChI Key |
GXEGJTGWYVZSNR-LBJJKJHXSA-N |
SMILES |
CC1=CCCC(=CCC(=C(C)C)CC1)C |
Isomeric SMILES |
C/C/1=C/CC/C(=C/CC(=C(C)C)CC1)/C |
Canonical SMILES |
CC1=CCCC(=CCC(=C(C)C)CC1)C |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymatic Mechanisms of Germacrene B
Farnesyl Diphosphate (B83284) as a Universal Precursor
The journey to (1Z,4E)-germacrene B begins with farnesyl diphosphate (FPP) , a central and universal precursor for all sesquiterpenoids. nih.govbeilstein-journals.org Synthesized in the cytosol of organisms, FPP is an acyclic isoprenoid composed of fifteen carbon atoms. scielo.br The biosynthesis of terpenoids, including germacrene B, is initiated by terpene synthases, which are enzymes that convert these linear precursors into a vast array of cyclic and acyclic structures through complex cationic cascade reactions. nih.govbeilstein-journals.org The process for type I terpene synthases starts with the removal of the diphosphate group from FPP, generating a reactive farnesyl cation. nih.gov This cation is then poised to undergo a series of intramolecular cyclizations. nih.gov
The initial cyclization of FPP can proceed through several pathways. nih.gov A 1,10-cyclization leads to the formation of a (E,E)-germacradienyl cation, while a 1,11-cyclization results in a (E,E)-humulyl cation. nih.gov However, to form the (Z,E)-germacradienyl cation necessary for germacrene B synthesis, a conformational change is required. nih.gov This involves the re-addition of the diphosphate to form nerolidyl diphosphate (NPP), which allows for rotation around the C2-C3 single bond. nih.gov Subsequent ionization of NPP then leads to the (Z,E)-germacradienyl cation, setting the stage for the formation of this compound. nih.gov
Sesquiterpene Synthase Catalysis of Germacrene B Formation
The transformation of FPP into this compound is catalyzed by a specific class of enzymes known as sesquiterpene synthases, more specifically, germacrene B synthases.
Characterization and Specificity of Germacrene B Synthases
Germacrene B synthases have been identified and characterized from various plant species, including Solanum habrochaites and Cannabis sativa. beilstein-journals.org These enzymes exhibit a high degree of specificity, primarily producing this compound from the universal precursor FPP. However, it is also found as a minor product of other sesquiterpene synthases, such as the (+)-germacrene D synthase from Zingiber officinalis (17.1% of the product mixture) and the avermitilol synthase from Streptomyces avermitilis (5%). beilstein-journals.org This highlights the subtle differences in the active sites of these enzymes that dictate the final product outcome. The active site of a terpene synthase provides a hydrophobic and desolvated environment where the cationic intermediates are stabilized and guided through specific folding and reaction cascades. acs.org
| Enzyme Source | Major Product(s) | This compound as Product | Reference |
| Solanum habrochaites | This compound | Major | beilstein-journals.org |
| Cannabis sativa | This compound | Major | beilstein-journals.org |
| Zingiber officinalis | (+)-Germacrene D | Minor (17.1%) | beilstein-journals.org |
| Streptomyces avermitilis | Avermitilol | Minor (5%) | beilstein-journals.org |
| Lycopersicon esculentum | Germacrene C | Minor | beilstein-journals.org |
| Valeriana officinalis | VoTPS1 products | Minor | beilstein-journals.org |
Site-Directed Mutagenesis and Enzyme Variant Engineering
To understand the mechanistic details and the basis of product specificity, researchers have employed site-directed mutagenesis to alter specific amino acid residues within the active site of sesquiterpene synthases. acs.orgrsc.orgasm.org For instance, studies on selinadiene synthase (SdS) from Streptomyces pristinaespiralis, for which germacrene B is an intermediate, have shown that specific mutations can significantly alter the product profile. beilstein-journals.org Enzyme variants such as D83E, E159D, and W304L were found to shift the product spectrum, making this compound the main product. beilstein-journals.org These studies demonstrate that subtle changes in the active site architecture can redirect the cyclization cascade, highlighting the plasticity of these enzymes and the potential for engineering them to produce desired sesquiterpenes. nih.gov
Germacrene B as a Central Intermediate in Downstream Sesquiterpene Biosynthesis
This compound is not always the final product of a biosynthetic pathway. Instead, it often serves as a crucial, achiral intermediate that can be further transformed into more complex bicyclic sesquiterpenes, primarily belonging to the eudesmane (B1671778) and guaiane (B1240927) classes. nih.govresearchgate.netnih.gov This subsequent transformation is typically initiated by the reprotonation of the germacrene B molecule, leading to a second cyclization event. nih.govresearchgate.net
Formation of Eudesmane Sesquiterpenes
The biosynthesis of eudesmane sesquiterpenes from this compound can occur through two primary reprotonation events. nih.govbeilstein-journals.org Reprotonation at the C1 position leads to the formation of a cation (intermediate I), while reprotonation at the C4 position generates a different cationic intermediate (J). nih.govbeilstein-journals.org These cationic intermediates can then undergo further cyclization to form the characteristic bicyclic eudesmane skeleton. nih.govbeilstein-journals.org The stereochemistry of the final eudesmane products is determined by the specific conformation of the germacrene B molecule and the facial selectivity of the proton attack.
Formation of Guaiane Sesquiterpenes
Similarly, the formation of guaiane sesquiterpenes from this compound also involves a reprotonation and subsequent cyclization cascade. nih.govbeilstein-journals.org In this case, reprotonation at C4 can lead to a cationic intermediate (K) that, upon cyclization, forms the guaiane framework. nih.govbeilstein-journals.org Alternatively, reprotonation at C10 can generate another intermediate (L), which also serves as a precursor to guaiane sesquiterpenes. nih.govbeilstein-journals.org The formation of different guaiane stereoisomers is dependent on the initial conformation of germacrene B and the precise nature of the enzymatic catalysis. researchgate.net
| Precursor | Reprotonation Site | Cationic Intermediate | Resulting Sesquiterpene Class | Reference |
| This compound | C1 | I | Eudesmane | nih.govbeilstein-journals.org |
| This compound | C4 | J | Eudesmane | nih.govbeilstein-journals.org |
| This compound | C4 | K | Guaiane | nih.govbeilstein-journals.org |
| This compound | C10 | L | Guaiane | nih.govbeilstein-journals.org |
Biosynthesis of Selinane Derivatives
Germacrene B serves as a crucial neutral intermediate in the biosynthesis of a diverse array of bicyclic sesquiterpenes, including the selinane family of compounds. nih.govbeilstein-journals.org The transformation from the monocyclic germacrene B skeleton to the bicyclic selinane structure involves a second cyclization event, typically initiated by protonation. nih.govbeilstein-journals.org
The established mechanism involves the reprotonation of the germacrene B molecule. beilstein-journals.org This can theoretically occur at different positions, but for the formation of eudesmanes (which include selinanes), protonation at the C-1 or C-4 position is key. nih.govbeilstein-journals.org For instance, protonation at C-1 leads to the formation of a carbocation intermediate (designated as cation I). beilstein-journals.org This cation can then undergo several subsequent reactions:
Deprotonation: The cation can be deprotonated at different carbons to yield various selinene isomers. Products formed through this pathway include selina-3,7(11)-diene (B3433955), (+)-γ-selinene, and (+)-selina-4,7(11)-diene. beilstein-journals.org The enzymatic formation of (+)-γ-selinene from germacrene B is suggested by its isolation from wormwood oil (Artemisia absinthum). beilstein-journals.org
Capture by Water: The carbocation can be captured by a water molecule, leading to the formation of sesquiterpene alcohols like juniper camphor (B46023) or its stereoisomer, 4-epi-juniper camphor. beilstein-journals.org
A notable example from the bacterial kingdom is the selinadiene synthase (SdS) from Streptomyces pristinaespiralis, which utilizes germacrene B as a bound intermediate during the conversion of FPP to selina-4(15),7(11)-diene. nih.govbeilstein-journals.org Non-enzymatic chemical reactions can also mimic these transformations; for example, passing germacrene B through alumina (B75360) results in a mixture of selina-3,7(11)-diene and γ-selinene. nih.govbeilstein-journals.org
Table 2: Selinane Derivatives Originating from Germacrene B
| Precursor | Intermediate/Condition | Resulting Selinane Derivative(s) | Reference |
|---|---|---|---|
| Germacrene B | Reprotonation at C-1, Deprotonation | Selina-3,7(11)-diene | beilstein-journals.org |
| Germacrene B | Reprotonation at C-1, Deprotonation | (+)-γ-Selinene | beilstein-journals.org |
| Germacrene B | Reprotonation at C-1, Deprotonation | (+)-Selina-4,7(11)-diene | beilstein-journals.org |
| Germacrene B | Reprotonation at C-1, Water Capture | Juniper camphor, 4-epi-juniper camphor | beilstein-journals.org |
| Germacrene B | Alumina Treatment | Selina-3,7(11)-diene, γ-Selinene | nih.govbeilstein-journals.org |
Chemical Transformations and Isomerization Dynamics of Germacrene B
Thermal Rearrangements: Cope Rearrangement to Elemene Derivatives
Like other germacrene-type sesquiterpenoids, (1Z,4E)-germacrene B is thermally labile. When subjected to elevated temperatures, it undergoes a characteristic researchgate.netresearchgate.net-sigmatropic rearrangement known as the Cope rearrangement. This reaction transforms the ten-membered germacrane (B1241064) ring into a six-membered elemene structure. researchgate.net Specifically, heating this compound to temperatures above 120°C induces its conversion to γ-elemene. beilstein-journals.org This transformation is a common artifact observed during the gas chromatography (GC) analysis of essential oils containing germacrene B, where the high temperatures of the injection port facilitate the rearrangement. researchgate.netrsc.org The thermal conversion is a key diagnostic feature for the presence of germacrene intermediates. researchgate.net
| Reactant | Conditions | Major Product | Reaction Type |
| This compound | > 120 °C | γ-Elemene | Cope Rearrangement |
Table 1: Thermal Cope Rearrangement of this compound.
Acid-Catalyzed Cyclizations and Rearrangement Pathways
Acidic conditions are known to promote transannular cyclizations in germacrenes, leading to a multitude of rearrangement products. researchgate.net For this compound, these reactions are initiated by the protonation of one of the double bonds, generating a carbocationic intermediate that subsequently cyclizes. The specific products formed depend on the reaction conditions and the site of initial protonation.
Upon reprotonation, this compound can theoretically yield several cyclization products with distinct skeletons, primarily eudesmanes and guaianes. beilstein-journals.orgbeilstein-journals.org
Eudesmane (B1671778) Skeleton: Reprotonation at the C-1 position followed by cyclization can form an intermediate leading to the eudesmane skeleton. Alternatively, reprotonation at C-4 can also lead to eudesmane-type products. beilstein-journals.orgzenodo.org
Guaiane (B1240927) Skeleton: The formation of the guaiane skeleton can occur through reprotonation at C-4 or C-10, which generates different cationic intermediates (K and L, respectively) that cyclize to form the characteristic fused five- and seven-membered ring system. beilstein-journals.orgbeilstein-journals.org
Experimentally, treating this compound with diluted sulfuric acid in acetone (B3395972) results in its conversion to a racemic mixture of δ-elemene. beilstein-journals.orgnih.gov When treated with alumina (B75360), it can cyclize to form products with the guaiane skeleton. beilstein-journals.org
| Reagent/Catalyst | Resulting Skeletons/Products |
| Diluted Sulfuric Acid | (rac)-δ-Elemene |
| Alumina | Guaiane-type products |
Table 2: Products of Acid-Catalyzed Reactions of this compound.
Photochemical Reactions and Products of Germacrene B
The photochemistry of this compound has been investigated, revealing a distinct set of reaction pathways upon irradiation. The photochemical reactions can lead to rearrangements and cyclizations, potentially through a biradical mechanism. nih.gov The known products from the photochemical transformation of this compound include γ-elemene, which is also the product of thermal rearrangement, and other rearranged isomers. nih.gov
| Product | Formation Pathway |
| γ-Elemene | Photochemical Rearrangement |
| Rearranged Isomer 1 | Photochemical Reaction |
| Rearranged Isomer 2 | Photochemical Reaction |
Table 3: Identified Photochemical Products of this compound. Note: The specific structures of "Rearranged Isomer 1" and "Rearranged Isomer 2" are designated as compounds 15 and 16 in the cited literature. nih.gov
Conformational Analysis and Interconversion Mechanisms
The reactivity and chemical behavior of this compound are intrinsically linked to its conformational flexibility. Molecular mechanics calculations have identified four stable conformers, often designated as 1a, 1b, 1c, and 1d. beilstein-journals.orgnih.gov These conformers are close in energy, with conformer 1a being the most stable. beilstein-journals.org
| Conformer | Relative Energy (kcal/mol) |
| 1a | 0.00 |
| 1b | +0.22 |
| 1c | +0.66 |
| 1d | +0.93 |
Table 4: Calculated Relative Energies of this compound Conformers. The energy of the most stable conformer (1a) is set to 0.00 kcal/mol for reference. beilstein-journals.orgnih.gov
A significant characteristic of this compound is the low energy barrier for interconversion between these conformers. This is evidenced by its 13C NMR spectrum, which displays a set of fifteen sharp signals at room temperature. beilstein-journals.org This observation indicates that the conformers are interconverting rapidly on the NMR timescale, a feature that contrasts with other germacrenes like germacrene A, which show significant line broadening in their NMR spectra due to slower interconversion rates. beilstein-journals.org Furthermore, this compound possesses planar chirality; however, studies on a derivative suggest that the enantiomers of germacrene B also undergo rapid interconversion. beilstein-journals.orgnih.gov This dynamic conformational equilibrium is a key factor influencing its role as an intermediate in the biosynthesis of various sesquiterpenoids. beilstein-journals.org
Ecological and Biological Roles of Germacrene B in Non Human Systems
Role in Plant-Insect Interactions
Germacrene B is a significant mediator in the complex relationships between plants and insects, functioning as both an attractant and a deterrent. ontosight.ai
While research more frequently highlights the repellent aspects of germacrenes, some evidence suggests a role for germacrene B and its isomers as attractants or components of insect pheromones. wikipedia.org For instance, germacrenes are known to be involved in attracting pollinating insects. researchgate.net The specific role of the (1Z,4E) isomer in these interactions is an area of ongoing research.
More extensively documented is the function of germacrene B as a defense compound against herbivorous insects. Studies have demonstrated its insecticidal and repellent properties against various insect species. ontosight.aicymitquimica.com This bioactivity makes it a compound of interest for the development of natural insecticides. ontosight.ai For example, germacrene D, a closely related isomer, has shown deterrent effects against mosquitoes, aphids, and ticks. researchgate.net While the specific efficacy of (1Z,4E)-germacrene B is still being fully elucidated, its presence in plants is strongly associated with a defensive chemical arsenal. ontosight.aicymitquimica.com
| Insect Species | Observed Effect of Germacrene Isomers |
| Mosquitoes | Repellent/Deterrent researchgate.net |
| Aphids | Repellent/Deterrent researchgate.net |
| Ticks | Repellent/Deterrent researchgate.net |
| Various Herbivores | Deterrent |
Function as Insect Attractants and Pheromones
Interactions with Microbial Systems
Beyond its role in plant-insect dynamics, this compound also demonstrates significant interactions with microorganisms, exhibiting antimicrobial properties and being a product of microbial metabolism.
Several studies have highlighted the antimicrobial activity of germacrene B against a spectrum of bacteria and fungi. ontosight.aicymitquimica.com Essential oils containing germacrene B have shown antibacterial activity, suggesting its potential as a natural antimicrobial agent. beilstein-journals.org This activity is thought to contribute to a plant's defense against microbial pathogens. researchgate.net The proposed mechanisms of action, while requiring further research, may involve the disruption of microbial cell membranes or interference with essential metabolic pathways.
| Pathogen Type | Observed Effect of Germacrene B |
| Bacteria | Inhibitory/Antibacterial ontosight.aibeilstein-journals.org |
| Fungi | Inhibitory/Antifungal ontosight.airesearchgate.net |
Interestingly, the production of germacrene B is not limited to the plant kingdom. Certain microorganisms, including some species of Streptomyces, are capable of synthesizing this volatile organic compound (VOC). mdpi.com The production of VOCs by microbes is a form of chemical signaling that can influence their interactions with other organisms in their environment, including plants and fungi. mdpi.comdiva-portal.orgfrontiersin.org The biosynthesis of germacrene B by microorganisms suggests a role for this compound in microbial ecology, potentially in inter-species competition or symbiotic relationships.
Antimicrobial Properties Against Pathogens
Involvement in Allelopathic Interactions
This compound is a sesquiterpene that has been identified as a constituent of the essential oils of several plant species known for their allelopathic potential. Allelopathy is a biological phenomenon where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms. These biochemicals, known as allelochemicals, can have either beneficial or detrimental effects on the target organisms. In the context of plant-plant interactions, allelopathy is often considered a mechanism of competition, where the release of phytotoxic compounds by one plant species inhibits the growth of neighboring plants.
While the broader class of germacrenes is recognized for its role in plant defense and allelopathy, specific research isolating and detailing the direct allelopathic effects of this compound is limited. Its contribution to allelopathy is often inferred from the phytotoxic activity of essential oils in which it is present as a component.
One notable plant species where this compound has been identified is Lantana camara. rsc.org This species is a notoriously invasive weed known for its strong allelopathic effects, which contribute to its ability to outcompete and displace native vegetation. mdpi.comnih.gov Studies have shown that essential oils from Lantana camara can inhibit the germination and growth of various other plant species. While this compound is listed as a chemical constituent of Lantana camara essential oil, the primary allelopathic effects are often attributed to other compounds present in higher concentrations. rsc.orgamazonaws.com For instance, in some analyses of Lantana camara from different geographical locations, germacrene D and other sesquiterpenes like caryophyllene (B1175711) are the more dominant components. rsc.org
Similarly, this compound has been reported in Solidago canadensis (Canadian goldenrod), another invasive species with well-documented allelopathic properties that aid in its successful invasion of new habitats. mdpi.comnih.govfrontiersin.org The essential oils of S. canadensis have been shown to inhibit seed germination and seedling growth of various plants. mdpi.comnih.govresearchgate.net However, research on the allelopathic activity of S. canadensis has predominantly focused on other major constituents of its essential oil, such as α-pinene, limonene, and germacrene D. mdpi.comnih.govftb.com.hr
The involvement of this compound in allelopathic interactions is therefore largely contextual, based on its presence in phytotoxic essential oil mixtures. The specific inhibitory activity of isolated this compound has not been extensively quantified in scientific literature, making it difficult to create a detailed data table of its specific effects. Research has more commonly focused on the synergistic or additive effects of the complex blend of volatile compounds released by these allelopathic plants.
The following table provides examples of plants containing this compound that are known for their allelopathic properties.
| Plant Species | Family | Known Allelopathic Effects of the Plant | Reference for Germacrene B Presence |
| Lantana camara | Verbenaceae | Inhibition of seed germination and growth of neighboring plant species. | rsc.orgamazonaws.com |
| Solidago canadensis | Asteraceae | Affects seed germination, root formation, and overall growth of nearby plants. | mdpi.com |
| Ocotea caudata | Lauraceae | Essential oils exhibit antibacterial activity. | ms-editions.cl |
Advanced Analytical Methodologies for Germacrene B Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental to defining the molecular architecture of (1Z,4E)-germacrene B.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound. Both ¹H and ¹³C NMR are employed to provide a detailed map of the carbon-hydrogen framework. The chemical shifts observed in the NMR spectra are indicative of the electronic environment of each nucleus, allowing for the assignment of specific atoms within the molecule's ten-membered ring and its substituents. beilstein-journals.org
The interconversion between the four described conformers of this compound is a rapid process at room temperature, which is evidenced by the presence of a defined set of fifteen sharp signals in its ¹³C NMR spectrum. beilstein-journals.org The analysis of vicinal coupling constants in ¹H NMR spectra can help in determining the relative stereochemistry and pinpointing the dominant conformers in solution. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | - | 133.5 |
| 2 | - | 40.2 |
| 3 | - | 26.5 |
| 4 | 5.10 | 124.8 |
| 5 | - | 134.5 |
| 6 | - | 38.5 |
| 7 | - | 29.8 |
| 8 | - | 28.7 |
| 9 | 4.85 | 120.5 |
| 10 | - | 148.8 |
| 11 | - | 125.0 |
| 12 | 1.60 | 20.5 |
| 13 | 1.68 | 20.6 |
| 14 | 1.55 | 16.2 |
| 15 | 1.55 | 16.0 |
Note: The specific chemical shifts can vary slightly depending on the solvent and experimental conditions. The data presented is a representative compilation from scientific literature.
Mass Spectrometry Profiling and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. The monoisotopic mass of this compound is 204.1878 Da. nih.gov In mass spectrometry, molecules are ionized and then fragmented. chemguide.co.uk The resulting pattern of charged fragments provides a "fingerprint" that aids in identification. savemyexams.com
The molecular ion peak (M⁺) in the mass spectrum of this compound corresponds to its molecular weight. savemyexams.com Common fragmentation patterns for terpenes like germacrene B involve the loss of alkyl groups or rearrangements of the carbon skeleton, leading to characteristic fragment ions. For instance, in GC-MS analysis, prominent peaks can be observed at specific mass-to-charge ratios (m/z), which are indicative of the compound's structure. nih.govnih.gov
Table 2: Key Mass Spectral Fragments for Germacrene B
| m/z | Relative Intensity | Possible Fragment |
| 204 | [M]⁺ | Molecular Ion |
| 161 | High | [M-C₃H₇]⁺ |
| 121 | High | - |
| 105 | High | - |
| 93 | High | - |
| 41 | High | [C₃H₅]⁺ |
Note: The relative intensities and specific fragments can vary based on the ionization technique and energy used.
X-ray Crystallography of Germacrene B Adducts
While obtaining a single crystal of the volatile oil this compound for X-ray diffraction is challenging, its structure can be unambiguously determined through the crystallography of its solid adducts. A notable example is the formation of a silver nitrate (B79036) adduct of germacrene B. beilstein-journals.org This technique involves co-crystallizing the compound with a metal salt, which forms a stable, crystalline complex. The resulting crystal structure provides precise information about bond lengths, bond angles, and, crucially, the absolute stereochemistry of the molecule. This method was instrumental in the initial and definitive structural assignment of germacrene B. beilstein-journals.org
Chromatographic Separation and Purity Assessment
Chromatographic techniques are indispensable for the isolation and purity verification of this compound from its natural sources, which are often complex mixtures of various terpenes and other secondary metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas chromatography-mass spectrometry (GC-MS) is the most widely used method for the analysis of volatile compounds like this compound. In this technique, the components of a mixture are first separated based on their boiling points and interactions with the stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, where they are identified based on their mass spectra. scispec.co.th
The retention time of this compound on a specific GC column under defined conditions serves as a key identifier. By comparing the retention time and the mass spectrum of a peak in a sample to that of a known standard, the presence of the compound can be confirmed. nist.gov Furthermore, by using an internal standard, GC-MS can be employed for the accurate quantification of this compound in various matrices, such as essential oils. The detection of related compounds like β-elemene and γ-elemene in a GC-MS analysis can often indicate the presence of germacrene A and germacrene B in the original sample, as they can undergo thermal rearrangement during the analysis. researchgate.net
Preparative Chromatography for Isolation from Complex Mixtures
To obtain pure this compound for detailed spectroscopic analysis or biological activity studies, preparative chromatography is employed. chemistryworld.comrssl.com This technique operates on the same principles as analytical chromatography but on a larger scale to isolate significant quantities of a target compound. waters.com
Preparative gas chromatography has been successfully used to isolate this compound from natural sources like Humulus lupulus. beilstein-journals.orgbeilstein-journals.org Another common approach involves column chromatography using silica (B1680970) gel impregnated with silver nitrate. The silver ions interact with the double bonds of the sesquiterpenes, allowing for the separation of different isomers based on the number and geometry of these bonds. This method has proven effective in the purification of germacrene isomers. Following isolation, the purity of the obtained this compound is typically verified using analytical techniques like GC-MS and NMR. chemistryworld.com
Computational Chemistry Approaches in Reaction Mechanism Studies
Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms involving this compound, a key intermediate in the biosynthesis of many sesquiterpenes. nih.govbeilstein-journals.orgresearchgate.net These methods provide insights into the energetics, transition states, and conformational dynamics that govern its formation and subsequent transformations.
Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure and energetics of molecules. coe.edu In the context of germacrene B, DFT calculations are instrumental in understanding the cyclization cascades of its precursor, farnesyl diphosphate (B83284) (FPP), and the subsequent rearrangements of the germacrene B molecule itself. beilstein-journals.orgresearchgate.net
Researchers have used DFT to model the reaction pathways leading to various sesquiterpene skeletons, such as eudesmanes and guaianes, which can be formed from germacrene B through reprotonation and further cyclization. nih.govbeilstein-journals.orgbeilstein-journals.org These calculations help to determine the relative stabilities of different cationic intermediates and the energy barriers of the transition states connecting them. researchgate.net For example, DFT calculations have been employed to show that 1,3-hydride shifts, a key step in the formation of some guaiane (B1240927) sesquiterpenes, are energetically feasible primarily in trans-fused guaiane systems. nih.govresearchgate.net
Combined experimental and computational approaches, often utilizing DFT, have been successful in elucidating enzymatic mechanisms. nih.govbeilstein-journals.org For instance, in the biosynthesis of γ-selinene from germacrene B, a combined approach revealed the crucial roles of a specific glycine (B1666218) residue and an active site water molecule in the deprotonation-reprotonation sequence. nih.govbeilstein-journals.org DFT calculations can also predict the outcomes of chemical reactions, such as the Cope rearrangement of germacrene B to γ-elemene at elevated temperatures. beilstein-journals.orgresearchgate.net
Table 2: Applications of DFT in Germacrene B Research
| Research Area | Key Findings from DFT Calculations | Reference |
| Biosynthesis of Guaianes | 1,3-hydride shifts are energetically favored in trans-fused systems. | nih.govresearchgate.net |
| Enzyme Mechanism | Elucidation of the roles of specific amino acid residues and water molecules in the active site during cyclization. | nih.govbeilstein-journals.org |
| Reaction Energetics | Calculation of relative energies of intermediates and transition states in the cyclization of FPP and rearrangements of germacrene B. | researchgate.net |
| Thermal Rearrangements | Prediction of the favorability and activation energies for reactions like the Cope rearrangement. | researchgate.net |
The flexible ten-membered ring of this compound can adopt multiple conformations, which significantly influences its reactivity. nih.govresearchgate.net Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful computational tools for exploring the conformational landscape of such flexible molecules. nih.govunal.edu.co
Molecular mechanics calculations have been used to establish the existence of four stable conformers of germacrene B. nih.govbeilstein-journals.org These calculations provide the relative energies of each conformer, identifying the most stable arrangements of the molecule. nih.govbeilstein-journals.org The conformational flexibility of germacrene B and its derivatives is considered an important factor for their biological activity, as it allows the molecule to adapt its shape to fit into enzyme active sites. researchgate.net
Molecular dynamics simulations provide a dynamic picture of the molecule's behavior over time, taking into account temperature and solvent effects. researchgate.net MD simulations have been used to study the conformational changes of terpene synthases and their interactions with substrates like FPP and intermediates like germacrene B. chemrxiv.org These simulations can reveal how the protein environment influences the conformation of the bound intermediate, guiding it towards a specific reaction channel. chemrxiv.org For example, MD simulations have been used to investigate how mutations in a selinadiene synthase can alter the product profile, shifting the balance between the formation of selina-4(15),7(11)-diene and the release of the germacrene B intermediate. chemrxiv.org
Table 3: Conformational Analysis of this compound
| Method | Key Findings | Significance | Reference |
| Molecular Mechanics | Identified four stable conformers with calculated relative energies. | Provides a static picture of the low-energy shapes the molecule can adopt. | nih.govbeilstein-journals.org |
| Molecular Dynamics | Simulates the dynamic interconversion between conformers and interactions within an enzyme's active site. | Elucidates how the protein environment can control the reaction outcome by stabilizing specific conformations of the intermediate. | chemrxiv.org |
| Dynamic NMR Spectroscopy | Confirmed the existence of multiple conformers in solution for a germacrene B derivative. | Provides experimental validation for the computational conformational analysis. | researchgate.net |
Biotechnological Approaches for Germacrene B Production and Potential Applications
Metabolic Engineering Strategies in Plant Systems for Enhanced Biosynthesis
Metabolic engineering in plants presents a direct strategy to increase the production of desired compounds like germacrene B. This involves the genetic modification of the plant's own biosynthetic pathways to enhance the flux towards the target molecule. Terpene synthases (TPSs) are key enzymes in the biosynthesis of terpenes, catalyzing the conversion of acyclic precursors like farnesyl diphosphate (B83284) (FPP) into a diverse array of cyclic and acyclic terpenes. rsc.orgresearchgate.net
While promising, metabolic engineering in plants can be a complex and time-consuming process. The intricate regulatory networks within plant cells can sometimes lead to unpredictable outcomes. nih.gov
Microbial Fermentation for Scalable and Reproducible Production
Microbial fermentation has emerged as a highly attractive alternative for the production of germacrene B due to its potential for high yields, scalability, and reproducibility. This approach involves introducing the genetic machinery for germacrene B biosynthesis into well-characterized microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae (yeast). nih.gov
The core of this strategy is the heterologous expression of a germacrene B synthase gene. The microbial host is engineered to produce FPP, often by enhancing the native MVA or MEP pathways. acs.orgnih.gov The introduced terpene synthase then converts this FPP into germacrene B.
Significant research has been dedicated to optimizing these microbial production platforms. Strategies include:
Pathway Optimization: Fine-tuning the expression levels of the genes in the biosynthetic pathway to balance metabolic flux and avoid the accumulation of toxic intermediates.
Host Strain Engineering: Modifying the host's metabolism to direct more carbon towards FPP production and reduce the formation of competing byproducts.
Fermentation Process Development: Optimizing culture conditions such as temperature, pH, and nutrient feed to maximize cell growth and product yield.
For instance, engineered S. cerevisiae strains have been developed that can produce germacrene A, a related isomer, at high titers. nih.gov Similar strategies can be applied for the production of (1Z,4E)-germacrene B.
Table 1: Comparison of Production Methods for Germacrene B
| Production Method | Advantages | Disadvantages |
| Plant Extraction | Natural source, complex mixtures of compounds may have synergistic effects. | Low yields, variability in concentration due to environmental factors, complex extraction and purification. |
| Metabolic Engineering in Plants | Increased yield of the target compound within the natural host. | Complex and time-consuming, potential for unforeseen effects on plant metabolism. |
| Microbial Fermentation | High yields, scalable, reproducible, controlled production environment. | Requires extensive genetic engineering, potential for product toxicity to the microbial host. |
| Enzymatic Synthesis | High specificity for the desired isomer, mild reaction conditions. | Requires purified enzymes and substrate, may not be cost-effective for large-scale production. |
Enzymatic Synthesis and Biocatalysis for Specific Isomer Production
Enzymatic synthesis, or biocatalysis, offers a highly specific route to producing the (1Z,4E) isomer of germacrene B. This method utilizes isolated terpene synthases in a controlled reaction environment to convert a precursor, typically FPP, into the desired product. nih.goveuropa.eu The key advantage of this approach is the remarkable stereospecificity and regioselectivity of enzymes, which can ensure the production of a single, pure isomer, avoiding the formation of unwanted byproducts. nih.gov
The process involves:
Enzyme Production and Purification: The germacrene B synthase is typically produced in a microbial host like E. coli and then purified.
Biocatalytic Reaction: The purified enzyme is then incubated with FPP under optimized conditions (e.g., pH, temperature, cofactors) to facilitate the conversion to this compound.
Researchers are exploring methods to improve the efficiency and cost-effectiveness of enzymatic synthesis, such as enzyme immobilization and the development of more robust and active enzyme variants through protein engineering. rsc.orgeuropa.eu
Applications in Agrochemistry and Natural Product Industry
The unique biological properties of this compound make it a compound of significant interest for various industrial applications, particularly in the fields of agrochemistry and as a chemical feedstock. cymitquimica.com
Germacrenes, including germacrene B, are known to possess insecticidal and antimicrobial properties. cymitquimica.comresearchgate.netwikipedia.org This makes them promising candidates for the development of biopesticides, which are generally considered to be more environmentally friendly than their synthetic counterparts. The use of natural compounds like germacrene B can lead to pest control agents with greater selectivity for target organisms and more rapid degradation in the environment. nrfhh.com
Research has shown that essential oils containing germacrene B can exhibit insecticidal activity against various pests. nrfhh.comontosight.ai The development of scalable biotechnological production methods for this compound is a critical step towards its commercial viability as a biopesticide.
This compound serves as a valuable chiral building block and a versatile precursor for the synthesis of other more complex and high-value sesquiterpenes. beilstein-journals.orgresearchgate.netnih.gov Its 10-membered ring structure and reactive double bonds allow for a variety of chemical transformations.
One of the most notable reactions of germacrenes is the Cope rearrangement, a thermal or acid-catalyzed isomerization that can lead to the formation of other sesquiterpene skeletons, such as the elemane framework. researchgate.netresearchgate.net For example, germacrene B can be converted to γ-elemene under gas chromatography conditions. researchgate.net This ability to serve as a starting material for a diverse range of other compounds makes it a valuable platform molecule in the natural product industry. The controlled synthesis of specific germacrene B isomers through biotechnology opens up possibilities for the targeted synthesis of rare and valuable sesquiterpenoids.
Q & A
Q. How can researchers accurately quantify (1Z,4E)-germacrene B in plant extracts given its thermal instability during GC-MS analysis?
this compound is prone to thermal degradation into γ-elemene during gas chromatography (GC) due to its labile structure. To mitigate this, researchers should:
- Use low-temperature injection ports (e.g., 200–220°C) to minimize degradation .
- Validate quantification by comparing peak areas of germacrene B and γ-elemene under controlled heating conditions and apply correction factors .
- Confirm identity via chiral GC or NMR to distinguish germacrene B from degradation products .
Q. What experimental approaches are recommended for isolating this compound from complex plant matrices?
- Employ preparative GC or HPLC with polar columns (e.g., DB-WAX) to separate germacrene B from co-eluting sesquiterpenes .
- Use solvent extraction followed by silica gel chromatography, with hexane:ethyl acetate gradients (95:5 to 80:20) for purification .
- Verify purity via 1H NMR and HSQC spectra to detect structural rearrangements .
Q. How can researchers address the lack of commercially available this compound standards?
- Synthesize germacrene B enzymatically using recombinant sesquiterpene synthases (e.g., germacrene C synthase) with (Z,Z)-farnesyl diphosphate (FPP) as a substrate .
- Characterize synthesized standards via isotopic labeling (e.g., 13C-FPP) and track cyclization using HSQC and radio-GC .
Advanced Research Questions
Q. What strategies resolve contradictions in reported enzymatic activities of germacrene synthases across plant species?
Discrepancies arise from substrate promiscuity (e.g., (E,E)-FPP vs. (Z,Z)-FPP) and enzyme isoforms. To address this:
- Perform kinetic assays with purified enzymes under standardized conditions (pH 7.5, 10 mM Mg²⁺) and compare substrate specificity .
- Use site-directed mutagenesis to identify catalytic residues (e.g., Asp/Glu motifs) responsible for product divergence .
- Analyze phylogenetic relationships of sesquiterpene synthases to trace functional evolution .
Q. How can isotope labeling experiments elucidate the cyclization mechanism of this compound biosynthesis?
- Synthesize (1-13C,1-2H)-isopentenyl pyrophosphate (IPP) to track carbon and hydrogen migration during FPP cyclization .
- Use HSQC and NOESY NMR to map isotopic shifts in germacrene B and compare with theoretical cyclization pathways (e.g., [1,10]-hydride shifts) .
- Conduct time-resolved assays to capture transient intermediates (e.g., germacradienyl cations) .
Q. What computational methods improve the prediction of germacrene B’s conformational dynamics in enzyme active sites?
- Combine molecular dynamics (MD) simulations with quantum mechanics/molecular mechanics (QM/MM) to model enzyme-substrate interactions .
- Validate predictions by mutating key residues (e.g., D454 in germacrene C synthase) and measuring product profiles .
Q. How do researchers optimize heterologous production of this compound in microbial systems?
- Engineer Pichia pastoris strains with codon-optimized germacrene synthases and FPP-overproducing pathways .
- Screen media components (e.g., peptone sources, yeast extracts) to enhance acetyl-CoA availability and terpene titers .
- Use fed-batch fermentation with oxygen-enriched conditions to sustain high-density cultures .
Methodological Challenges and Solutions
Q. How should researchers handle conflicting data on germacrene B’s ecological roles in plant-insect interactions?
- Conduct field trials with transgenic plants overexpressing germacrene B synthases and monitor herbivore behavior (e.g., Lycopersicon esculentum assays) .
- Pair GC-EAD (electroantennography) with mass spectrometry to identify bioactive isomers .
Q. What statistical approaches correct for false positives in transcriptomic studies linking germacrene B to stress responses?
- Apply Benjamini-Hochberg correction to control the false discovery rate (FDR) in RNA-seq datasets .
- Validate candidate genes via qRT-PCR and enzyme activity assays under controlled stress conditions (e.g., jasmonate treatment) .
Data Reproducibility and Reporting
Q. What metadata is critical for reproducing germacrene B-related experiments?
Include in supplementary materials:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
